![molecular formula C19H20N2O5S B2634251 N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide CAS No. 2034442-41-4](/img/structure/B2634251.png)
N-(4-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is a synthetic organic compound characterized by its complex structure, which includes a bifuran moiety, a sulfamoyl group, and an isobutyramide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction between the bifuran derivative and a sulfonamide precursor under basic conditions.
Attachment of the Phenyl Ring: The phenyl ring is then attached to the sulfamoyl group through a nucleophilic aromatic substitution reaction.
Formation of the Isobutyramide Group: Finally, the isobutyramide group is introduced through an amidation reaction using isobutyric acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
In chemistry, N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its sulfamoyl group is known to exhibit antibacterial and antifungal properties, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide exerts its effects involves interaction with specific molecular targets. The sulfamoyl group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bifuran moiety can interact with biological membranes, affecting their integrity and function.
相似化合物的比较
Similar Compounds
N-(4-(N-(phenylsulfamoyl)phenyl)isobutyramide): Lacks the bifuran moiety, making it less complex.
N-(4-(N-(2-furylmethyl)sulfamoyl)phenyl)isobutyramide): Contains a single furan ring instead of a bifuran structure.
Uniqueness
N-(4-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)phenyl)isobutyramide is unique due to its bifuran moiety, which provides additional sites for chemical modification and potential biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N-[4-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(2)19(22)21-15-3-6-17(7-4-15)27(23,24)20-11-16-5-8-18(26-16)14-9-10-25-12-14/h3-10,12-13,20H,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNQELVHNVSGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

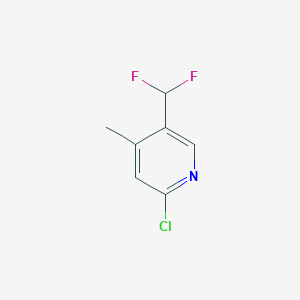
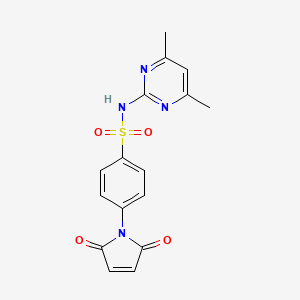
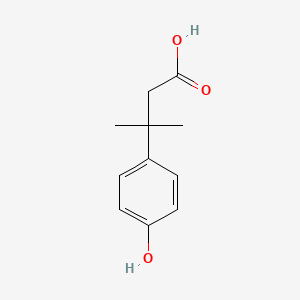
![4-{[(3-Thienylmethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B2634175.png)
![(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)urea](/img/structure/B2634176.png)
![N-[Cyano-(2-fluorophenyl)methyl]-3-(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide](/img/structure/B2634177.png)
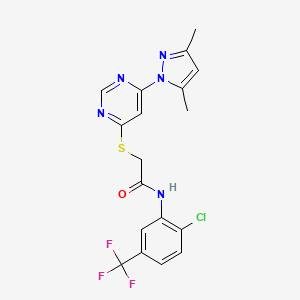
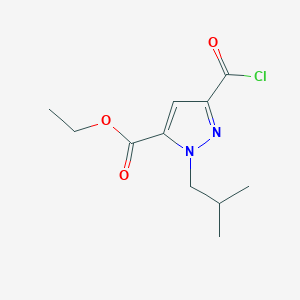
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2634182.png)
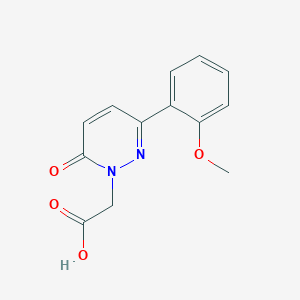
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B2634186.png)

![N-(4-methylphenyl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2634190.png)
